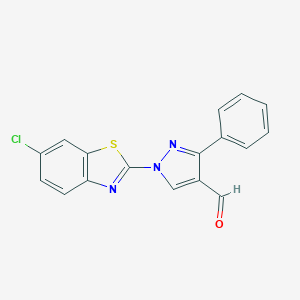
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as CBP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBP is a highly potent and selective inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs.
Wirkmechanismus
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde acts as a selective inhibitor of the enzyme by binding to its active site and preventing its activity. This leads to a decrease in the production of certain cellular components, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have antimicrobial activity against a range of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is its high potency and selectivity, which makes it a promising candidate for the development of new drugs. However, 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde is also highly reactive and can be difficult to handle in the laboratory. Its potential toxicity and limited solubility in aqueous solutions can also pose challenges for its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde. One potential avenue is the development of new drugs based on the structure of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Another area of interest is the investigation of 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde's potential applications in the treatment of bacterial infections. Further studies are also needed to better understand 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde's mechanism of action and its potential toxicity.
Synthesemethoden
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multistep process. The first step involves the condensation of 2-aminothiophenol with chloroacetyl chloride to form 6-chloro-1,3-benzothiazol-2-yl)acetyl chloride. This intermediate is then reacted with phenylhydrazine to yield 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme, which plays a crucial role in the development of certain types of cancer. 1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde has also been found to have antimicrobial activity against a range of bacterial strains.
Eigenschaften
Molekularformel |
C17H10ClN3OS |
|---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
1-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H10ClN3OS/c18-13-6-7-14-15(8-13)23-17(19-14)21-9-12(10-22)16(20-21)11-4-2-1-3-5-11/h1-10H |
InChI-Schlüssel |
MITQMLCEPJLPEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC4=C(S3)C=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=NC4=C(S3)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-methyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B288864.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B288866.png)
![4-[1,1'-Biphenyl]-4-yl-2-phenyl-1,3-thiazole](/img/structure/B288867.png)

![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B288884.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B288885.png)


![1-[4-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B288895.png)